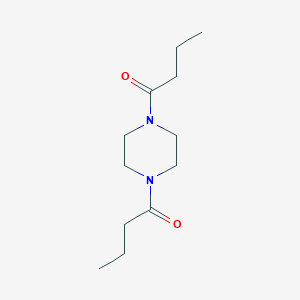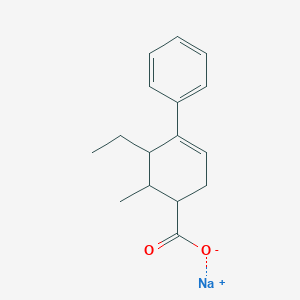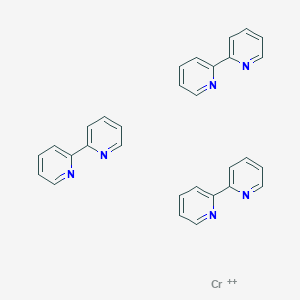
Aluminium borate N-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium borate N-hydrate is an inorganic compound that belongs to the family of aluminoborates. It is known for its excellent thermal stability, low coefficient of thermal expansion, and high mechanical strength. These properties make it a valuable material in various industrial applications, particularly in the fields of ceramics, composites, and refractory materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium borate N-hydrate can be synthesized through several methods:
Solid-State Reaction: This traditional method involves heating aluminium oxide and boron oxide together at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of aluminium borate.
Sol-Gel Method: This method involves the reaction of a soluble aluminium salt, such as aluminium nitrate, with a boron-containing compound, such as boric acid. The reaction occurs in a solution, followed by gelation and subsequent heat treatment to form aluminium borate.
Hydrothermal Synthesis: This method involves the reaction of aluminium and boron compounds in an aqueous solution under high pressure and temperature conditions. This approach can yield aluminium borate with different morphologies depending on the process parameters.
Industrial Production Methods:
High-Temperature Synthesis: In industrial settings, aluminium borate is often produced by heating a mixture of aluminium oxide and boron oxide at high temperatures. This method is preferred for large-scale production due to its simplicity and cost-effectiveness.
Sol-Gel Process: This method is used for producing high-purity aluminium borate with controlled morphology. It involves the preparation of a sol, followed by gelation and heat treatment.
Types of Reactions:
Oxidation: Aluminium borate can undergo oxidation reactions, particularly at high temperatures, leading to the formation of aluminium oxide and boron oxide.
Reduction: Reduction reactions involving aluminium borate are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: Aluminium borate can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, ozone, and other oxidizing agents can facilitate the oxidation of aluminium borate.
Reducing Agents: Strong reducing agents like lithium aluminium hydride can be used for reduction reactions.
Substitution Reactions: These reactions often require specific catalysts and conditions to proceed efficiently.
Major Products Formed:
Oxidation: Aluminium oxide and boron oxide.
Reduction: Aluminium and boron compounds, depending on the reducing agent used.
Substitution: Various substituted aluminoborates, depending on the substituent introduced.
Scientific Research Applications
Aluminium borate N-hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Research is ongoing to explore its potential use in biological applications, such as drug delivery systems and biomaterials.
Medicine: Aluminium borate is being investigated for its potential use in medical implants and devices due to its biocompatibility and mechanical properties.
Industry: It is widely used in the production of ceramics, composites, and refractory materials. Its high thermal stability makes it ideal for use in high-temperature environments, such as in the steel and glass industries.
Mechanism of Action
The mechanism by which aluminium borate N-hydrate exerts its effects is primarily related to its chemical structure and stability. The compound’s high thermal stability and low coefficient of thermal expansion make it resistant to thermal shock and deformation. Its mechanical strength is attributed to the strong bonding between aluminium and boron atoms, which provides structural integrity. In catalytic applications, aluminium borate can facilitate various chemical reactions by providing active sites for reactants to interact.
Comparison with Similar Compounds
Aluminium Oxide: Known for its high thermal stability and mechanical strength, but lacks the low coefficient of thermal expansion seen in aluminium borate.
Boron Oxide: Exhibits excellent thermal stability but is more reactive and less mechanically robust compared to aluminium borate.
Aluminium Nitride: Offers high thermal conductivity and stability but differs in its chemical reactivity and applications.
Uniqueness of Aluminium Borate N-hydrate: this compound stands out due to its unique combination of thermal stability, low thermal expansion, and mechanical strength. These properties make it particularly valuable in applications where materials are subjected to extreme temperatures and mechanical stress.
Properties
InChI |
InChI=1S/Al.3BHO2/c;3*2-1-3/h;3*2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMDWKTDYMSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlB3H3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
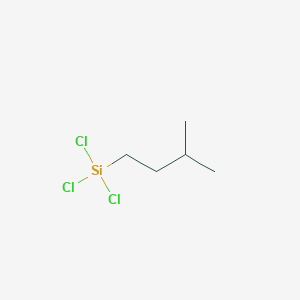

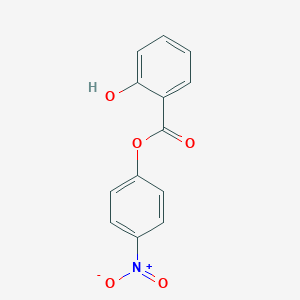
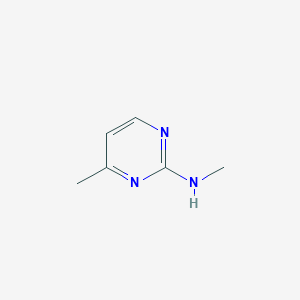
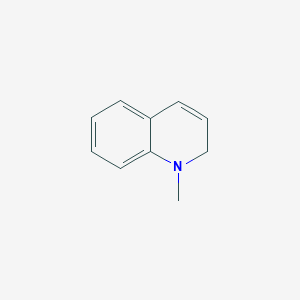


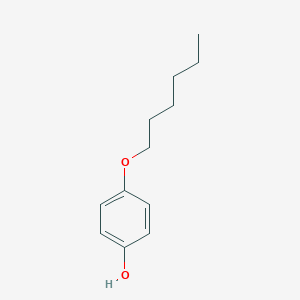
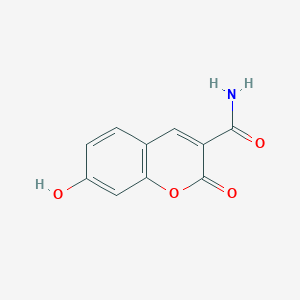
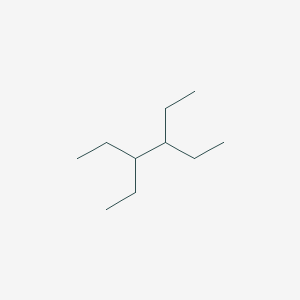
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
